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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)propan-2-ol

Cat. No.: B085402 Get Quote

2-(Pyridin-3-yl)propan-2-ol ist ein wertvoller Baustein in der medizinischen Chemie. Seine

Struktur, die einen sterisch gehinderten tertiären Alkohol mit einem Pyridin-Heterozyklus

kombiniert, bietet eine einzigartige topologische und elektronische Signatur. Die Derivatisierung

der Hydroxylgruppe ist ein entscheidender Schritt in der Wirkstoffforschung, um die

pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls gezielt zu

steuern.[1] Durch die Umwandlung der polaren Hydroxylgruppe in funktionelle Gruppen wie

Ester, Ether oder Carbamate können Forscher Parameter wie Lipophilie, metabolische

Stabilität, Löslichkeit und die Fähigkeit zur Wasserstoffbrückenbindung präzise anpassen.

Die Derivatisierung tertiärer Alkohole stellt jedoch eine erhebliche synthetische

Herausforderung dar. Die sterische Hinderung am α-Kohlenstoffatom erschwert den

nukleophilen Angriff, und unter sauren oder basischen Bedingungen neigen tertiäre Alkohole

zur Eliminierung unter Bildung von Alkenen.[2][3] Dieser Leitfaden, verfasst aus der

Perspektive eines erfahrenen Anwendungswissenschaftlers, stellt robuste und praxiserprobte

Protokolle für die erfolgreiche Derivatisierung von 2-(Pyridin-3-yl)propan-2-ol vor. Wir

konzentrieren uns auf drei Schlüsselstrategien: Veresterung, Veretherung und

Carbamatbildung, wobei die Kausalität hinter den experimentellen Entscheidungen erläutert

und jeder Schritt für maximale Reproduzierbarkeit und Erfolg validiert wird.

Abschnitt 1: Veresterung – Synthese sterisch
gehinderter Ester
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Die Bildung einer Esterbindung ist eine der häufigsten Modifikationen in der

Wirkstoffentwicklung. Ester können als Prodrugs fungieren, die in vivo hydrolysiert werden, um

den aktiven Wirkstoff freizusetzen, oder sie können die Membraneigenschaften eines Moleküls

verbessern. Direkte säurekatalysierte Veresterungen (Fischer-Veresterung) sind für tertiäre

Alkohole wie 2-(Pyridin-3-yl)propan-2-ol ungeeignet, da sie die Bildung eines tertiären

Carbokations fördern, was unweigerlich zur Eliminierung führt.[4] Daher sind mildere

Aktivierungsmethoden erforderlich.

Protokoll 1.1: Steglich-Veresterung
Die Steglich-Veresterung ist eine äußerst milde und effiziente Methode zur Kopplung von

Carbonsäuren mit sterisch gehinderten Alkoholen.[4][5][6][7] Sie verwendet ein Carbodiimid-

Kopplungsreagenz wie N,N'-Dicyclohexylcarbodiimid (DCC) oder das wasserlösliche 1-Ethyl-3-

(3-dimethylaminopropyl)carbodiimid (EDC) in Verbindung mit einem nukleophilen Katalysator,

typischerweise 4-(Dimethylamino)pyridin (DMAP).[5]

Prinzip und Kausalität: Der Mechanismus beruht auf der Aktivierung der Carbonsäure durch

das Carbodiimid zu einem hochreaktiven O-Acylisoharnstoff-Intermediat.[4] Der tertiäre Alkohol

selbst ist ein zu schwaches Nukleophil, um dieses Intermediat effizient anzugreifen. Hier ist die

Rolle von DMAP entscheidend: Als hochgradig nukleophiler Katalysator fängt es den O-

Acylisoharnstoff ab und bildet ein N-Acylpyridinium-Salz („aktiver Ester“).[4][6] Dieses

Intermediat ist weitaus elektrophiler und reagiert nun bereitwillig selbst mit dem sterisch

gehinderten Alkohol. Gleichzeitig unterdrückt DMAP eine unerwünschte Nebenreaktion, die

1,3-Umlagerung des O-Acylisoharnstoffs zu einem unreaktiven N-Acylharnstoff.[7]

Carbonsäure (R-COOH)

O-Acylisoharnstoff
(aktiviert)

+ DCC/EDC

DCC oder EDC

N-Acylpyridinium
(hoch reaktiv)

+ DMAP
(katalytisch)

DCU / EDU
(Harnstoff-Nebenprodukt)

2-(Pyridin-3-yl)propan-2-ol

Produkt-Ester

DMAP

regeneriert

+ Alkohol
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Abbildung 1: Mechanismus der DMAP-katalysierten Steglich-Veresterung.

Detailliertes Protokoll:

In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben 2-(Pyridin-3-
yl)propan-2-ol (1,0 Äq.) und die gewünschte Carbonsäure (1,2 Äq.) in wasserfreiem

Dichlormethan (DCM, ca. 0,1 M) lösen.

4-(Dimethylamino)pyridin (DMAP, 0,1 Äq.) zur Lösung geben und die Mischung auf 0 °C in

einem Eisbad abkühlen.

EDC (1,5 Äq.) oder DCC (1,5 Äq.) portionsweise unter Rühren zugeben. Wenn DCC

verwendet wird, bildet sich ein Dicyclohexylharnstoff-Niederschlag.

Das Eisbad entfernen und die Reaktion bei Raumtemperatur für 12-24 Stunden rühren. Der

Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht

werden.

Aufarbeitung: Die Reaktionsmischung mit DCM verdünnen. Wenn DCC verwendet wurde,

den ausgefallenen Harnstoff abfiltrieren. Die organische Phase nacheinander mit 5%iger

wässriger HCl-Lösung (um überschüssiges DMAP und Pyridin-Stickstoff zu protonieren und

zu entfernen), gesättigter wässriger NaHCO₃-Lösung und Sole waschen.

Die organische Phase über wasserfreiem Na₂SO₄ oder MgSO₄ trocknen, filtrieren und das

Lösungsmittel unter reduziertem Druck entfernen.

Das Rohprodukt mittels Säulenchromatographie (typischerweise Kieselgel mit einem

Hexan/Ethylacetat-Gradienten) aufreinigen, um den reinen Ester zu erhalten.

Protokoll 1.2: Bismut(III)-Triflat-katalysierte Acylierung
Eine alternative, leistungsstarke Methode für die Acylierung von sterisch anspruchsvollen

Alkoholen ist die Verwendung von Lewis-Säure-Katalysatoren. Bismut(III)-triflat (Bi(OTf)₃) hat

sich als besonders effektiver und milder Katalysator für die Acylierung mit Säureanhydriden

erwiesen.[8]
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Prinzip und Kausalität: Bi(OTf)₃ aktiviert das Säureanhydrid, indem es an einen der

Carbonylsauerstoffe koordiniert und so die Elektrophilie des Carbonylkohlenstoffs erhöht. Dies

ermöglicht den Angriff selbst durch den sterisch gehinderten tertiären Alkohol unter sehr milden

Bedingungen. Die Methode ist operationell einfach und erfordert keine streng wasserfreien

Lösungsmittel.[8]

Startmaterialien:
2-(Pyridin-3-yl)propan-2-ol
Säureanhydrid (RCO)₂O

Reaktionsmischung

Bi(OTf)₃ (katalytisch)
DCM, Raumtemperatur

Wässrige Aufarbeitung
(z.B. NaHCO₃)

Säulenchromatographie

Reiner Produkt-Ester

Click to download full resolution via product page

Abbildung 2: Arbeitsablauf für die Bi(OTf)₃-katalysierte Acylierung.

Detailliertes Protokoll:

2-(Pyridin-3-yl)propan-2-ol (1,0 Äq.) und das entsprechende Säureanhydrid (1,5 Äq.) in

Dichlormethan (DCM) oder Acetonitril (MeCN) lösen.

Bismut(III)-triflat (Bi(OTf)₃, 1-5 mol%) zur Lösung geben.
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Die Mischung bei Raumtemperatur für 2-8 Stunden rühren, bis die DC-Analyse den

vollständigen Umsatz des Alkohols anzeigt.

Aufarbeitung: Die Reaktion durch Zugabe von gesättigter wässriger NaHCO₃-Lösung

beenden. Die Phasen trennen und die wässrige Phase zweimal mit DCM extrahieren.

Die vereinten organischen Phasen über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel

im Vakuum entfernen.

Das Produkt mittels Säulenchromatographie aufreinigen.

Abschnitt 2: Veretherung – Überwindung der
Eliminierungs-Tendenz
Die Synthese von Ethern aus tertiären Alkoholen ist notorisch schwierig. Die klassische

Williamson-Ethersynthese, die auf einer Sₙ2-Reaktion zwischen einem Alkoxid und einem

Alkylhalogenid beruht, versagt hier fast immer.[3][9] Das tertiäre Alkoxid, das aus 2-(Pyridin-3-
yl)propan-2-ol gebildet wird, ist eine starke Base, die bei der Reaktion mit einem primären

oder sekundären Alkylhalogenid eine E2-Eliminierung dem Sₙ2-Angriff vorzieht, was zur

Bildung eines Alkens führt.[3][10]

Protokoll 2.1: Säurekatalysierte intermolekulare
Dehydratisierung/Addition
Eine praktikable Strategie zur Bildung von tertiären Ethern beruht auf Sₙ1-ähnlichen

Mechanismen.[2] Hierbei wird der tertiäre Alkohol unter stark sauren Bedingungen protoniert,

um Wasser als gute Abgangsgruppe zu erzeugen. Das resultierende stabile tertiäre

Carbokation kann dann von einem anderen Alkoholmolekül abgefangen werden. Diese

Methode eignet sich am besten für die Synthese symmetrischer Ether oder für die Reaktion

des tertiären Alkohols mit einem Überschuss eines einfachen, primären Alkohols.

Prinzip und Kausalität: Die Reaktion wird durch die Bildung des thermodynamisch stabilen

tertiären Carbokations angetrieben. Um eine konkurrierende Eliminierung (E1) zu minimieren,

wird die Reaktion typischerweise bei niedrigen Temperaturen und mit einem Überschuss des

nukleophilen Alkohols durchgeführt. Die Verwendung einer starken Säure mit einem nicht-
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nukleophilen Gegenion (z. B. H₂SO₄, TsOH) ist entscheidend, um zu verhindern, dass das

Gegenion das Carbokation abfängt.[2]

2-(Pyridin-3-yl)propan-2-ol

Protonierter Alkohol

+ H⁺

H⁺ (z.B. H₂SO₄)

Tertiäres Carbokation
+ H₂O

- H₂O

Protonierter Ether

+ R'-OH

Nukleophiler Alkohol
(R'-OH)

Produkt-Ether
- H⁺

Click to download full resolution via product page

Abbildung 3: Sₙ1-Mechanismus zur Bildung eines tertiären Ethers.

Detailliertes Protokoll (Beispiel mit Methanol):

2-(Pyridin-3-yl)propan-2-ol (1,0 Äq.) in einem großen Überschuss an trockenem Methanol

(dient als Reagenz und Lösungsmittel) lösen und auf 0 °C abkühlen.

Eine katalytische Menge konzentrierter Schwefelsäure (ca. 5 mol%) langsam unter Rühren

zugeben.

Die Mischung langsam auf Raumtemperatur erwärmen und für 4-12 Stunden rühren. Der

Fortschritt wird mittels DC oder GC-MS überwacht.

Aufarbeitung: Die Reaktion vorsichtig durch langsame Zugabe einer gesättigten wässrigen

NaHCO₃-Lösung neutralisieren, bis die CO₂-Entwicklung aufhört.

Den größten Teil des Methanols unter reduziertem Druck entfernen. Den Rückstand in

Ethylacetat aufnehmen und mit Wasser und Sole waschen.

Die organische Phase über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel entfernen.

Das Rohprodukt mittels Säulenchromatographie aufreinigen.
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Abschnitt 3: Carbamatbildung – Eine phosgenfreie
Alternative
Carbamate sind eine wichtige Klasse von funktionellen Gruppen in der Pharmazie, die oft als

stabile Analoga von Estern oder Amiden dienen. Die klassische Synthese über hochgiftige

Phosgene oder Isocyanate ist oft nicht praktikabel oder sicher. Moderne Methoden

ermöglichen die Carbamatbildung unter milden Bedingungen.

Protokoll 3.1: DSC-vermittelte Carbamat-Synthese
Die Verwendung von N,N'-Disuccinimidylcarbonat (DSC) ist eine besonders effiziente und

unkomplizierte Methode zur Herstellung von Carbamaten aus Alkoholen, insbesondere aus

gehinderten Alkoholen.[11] Das Verfahren verläuft in zwei Schritten in einem Eintopf-Verfahren.

Prinzip und Kausalität: Im ersten Schritt reagiert der Alkohol mit DSC in Gegenwart einer Base

(z. B. Pyridin oder Triethylamin), um ein reaktives Succinimidylcarbonat-Intermediat zu bilden.

Dieses Intermediat ist ein ausgezeichnetes Acylierungsreagenz. Im zweiten Schritt wird ein

primäres oder sekundäres Amin zugegeben, das das N-Hydroxysuccinimid-Anion nukleophil

verdrängt und das gewünschte Carbamat in hoher Ausbeute bildet. Diese Methode ist der CDI-

vermittelten Synthese bei sterisch gehinderten Substraten oft überlegen.[11]
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Schritt 1: Aktivierung des Alkohols

2-(Pyridin-3-yl)propan-2-ol
+ DSC

+ Base (z.B. Pyridin)

Succinimidylcarbonat-Intermediat

Schritt 2: Aminolyse

Intermediat
+ Amin (R₂NH)

Produkt-Carbamat

Click to download full resolution via product page

Abbildung 4: Zweistufiger Arbeitsablauf der DSC-vermittelten Carbamat-Synthese.

Detailliertes Protokoll:

2-(Pyridin-3-yl)propan-2-ol (1,0 Äq.) in wasserfreiem Acetonitril oder DMF lösen.

N,N'-Disuccinimidylcarbonat (DSC, 1,1 Äq.) und eine katalytische Menge Pyridin (0,1 Äq.)

oder eine stöchiometrische Menge Triethylamin (1,1 Äq.) zugeben.

Die Mischung bei Raumtemperatur für 1-4 Stunden rühren, um die Bildung des aktivierten

Intermediats zu vervollständigen (kann mittels DC oder LC-MS überwacht werden).
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Das gewünschte primäre oder sekundäre Amin (1,2 Äq.) direkt zur Reaktionsmischung

geben.

Die Reaktion für weitere 2-16 Stunden bei Raumtemperatur rühren, bis der vollständige

Umsatz erreicht ist.

Aufarbeitung: Das Lösungsmittel unter reduziertem Druck entfernen. Den Rückstand in

Ethylacetat oder DCM aufnehmen und mit Wasser und Sole waschen, um wasserlösliche

Nebenprodukte zu entfernen.

Die organische Phase über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel eindampfen.

Das Rohprodukt mittels Säulenchromatographie aufreinigen, um das reine Carbamat zu

erhalten.

Zusammenfassende Datentabelle
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Reaktionsart
Schlüsselreag
enzien

Typische
Bedingungen

Vorteile
Herausforderu
ngen/Beschrä
nkungen

Steglich-

Veresterung

Carbonsäure,

EDC/DCC,

DMAP

DCM, 0 °C bis

RT, 12-24 h

Sehr mild, hohe

Ausbeuten, ideal

für sterisch

gehinderte

Alkohole.[4][5]

Entfernung des

Harnstoff-

Nebenprodukts

(insbesondere

DCU)

erforderlich;

stöchiometrische

Abfälle.[7]

Bi(OTf)₃-

Acylierung

Säureanhydrid,

Bi(OTf)₃ (kat.)
DCM, RT, 2-8 h

Operationell

einfach, milde

Bedingungen,

schnelle

Reaktion.[8]

Erfordert die

Verwendung von

Säureanhydriden

anstelle von

freien Säuren.

Säurekatalysierte

Veretherung

Nukleophiler

Alkohol, H₂SO₄

(kat.)

Überschuss

Alkohol, 0 °C bis

RT, 4-12 h

Einfache

Reagenzien,

nutzt den Sₙ1-

Mechanismus.[2]

Risiko der

Eliminierung (E1)

bei höheren

Temperaturen;

nur für

bestimmte Ether-

Kombinationen

geeignet.

DSC-Carbamat-

Synthese
DSC, Base, Amin

MeCN oder DMF,

RT, 3-20 h

Phosgenfrei,

hohe Effizienz für

gehinderte

Alkohole,

Eintopf-

Verfahren.[11]

Erfordert zwei

aufeinanderfolge

nde Schritte;

DSC ist

feuchtigkeitsemp

findlich.

Schlussfolgerung
Die Derivatisierung des tertiären Hydroxyls in 2-(Pyridin-3-yl)propan-2-ol erfordert sorgfältig

ausgewählte synthetische Methoden, um die typischen Hürden der sterischen Hinderung und
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der Eliminierungsneigung zu umgehen. Für die Veresterung ist die Steglich-Reaktion aufgrund

ihrer Milde und hohen Effizienz bei anspruchsvollen Substraten die Methode der Wahl. Die

Veretherung bleibt eine Herausforderung, kann aber über einen Sₙ1-Mechanismus unter

sorgfältig kontrollierten sauren Bedingungen erreicht werden. Für die Synthese von

Carbamaten bietet die DSC-vermittelte Methode einen sicheren, robusten und hochwirksamen

Weg, der gefährliche Reagenzien vermeidet. Die in diesem Leitfaden beschriebenen Protokolle

stellen validierte und zuverlässige Verfahren dar, die es Forschern ermöglichen, die chemische

Vielfalt um das 2-(Pyridin-3-yl)propan-2-ol-Gerüst zu erweitern und die Entwicklung neuer

therapeutischer Wirkstoffe voranzutreiben.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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